molecular formula C19H14ClFN2O5 B307313 2-Chloro-4-fluorophenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate

2-Chloro-4-fluorophenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate

Cat. No. B307313
M. Wt: 404.8 g/mol
InChI Key: FRZQGZSDMNKEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-fluorophenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of a specific enzyme, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluorophenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate involves its ability to inhibit PDE4. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a molecule that plays a critical role in the regulation of inflammation and immune response. By inhibiting PDE4, this compound increases the concentration of cAMP, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit PDE4. Studies have shown that this compound can reduce inflammation and immune response in various animal models. Additionally, it has been shown to have neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-Chloro-4-fluorophenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate in lab experiments is its potency as a PDE4 inhibitor. This compound has been shown to be more potent than other PDE4 inhibitors, making it a useful tool for studying the enzyme's function. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage in animal models.

Future Directions

There are several future directions for research on 2-Chloro-4-fluorophenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. One area of research is the development of more potent and selective PDE4 inhibitors. Additionally, researchers are exploring the use of this compound in the treatment of various inflammatory and immune-related diseases. Finally, there is ongoing research on the potential neuroprotective effects of this compound and its use in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-Chloro-4-fluorophenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate involves the reaction of 2-chloro-4-fluorophenol with 2-amino-4,6-dimethoxypyrimidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with benzoic acid and a catalyst such as 4-(dimethylamino)pyridine (DMAP) to yield the final product.

Scientific Research Applications

2-Chloro-4-fluorophenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate has been used in various scientific research applications. One of the most significant uses of this compound is in the study of the enzyme known as PDE4. PDE4 is an enzyme that plays a critical role in the regulation of inflammation and immune response. This compound has been shown to be a potent inhibitor of PDE4, and its use has helped researchers gain a better understanding of the enzyme's function.

properties

Molecular Formula

C19H14ClFN2O5

Molecular Weight

404.8 g/mol

IUPAC Name

(2-chloro-4-fluorophenyl) 2-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate

InChI

InChI=1S/C19H14ClFN2O5/c1-25-16-10-17(26-2)23-19(22-16)28-14-6-4-3-5-12(14)18(24)27-15-8-7-11(21)9-13(15)20/h3-10H,1-2H3

InChI Key

FRZQGZSDMNKEQQ-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=N1)OC2=CC=CC=C2C(=O)OC3=C(C=C(C=C3)F)Cl)OC

Canonical SMILES

COC1=CC(=NC(=N1)OC2=CC=CC=C2C(=O)OC3=C(C=C(C=C3)F)Cl)OC

Origin of Product

United States

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